molecular formula C10H13N B3187447 p-Toluidine, N-allyl- CAS No. 15258-46-5

p-Toluidine, N-allyl-

Cat. No. B3187447
CAS RN: 15258-46-5
M. Wt: 147.22 g/mol
InChI Key: XXLHUDMGBJKFMJ-UHFFFAOYSA-N
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Description

P-Toluidine, N-allyl- is an organic compound with the molecular formula C10H13N . It is also known by other names such as Benzenamine, 4-methyl-N-2-propen-1-yl-, N-Allyl-4-methylaniline, and 4-methyl-N-(prop-2-en-1-yl)aniline .


Molecular Structure Analysis

The molecular structure of p-Toluidine, N-allyl- consists of a benzene ring with a methyl group and an allyl group attached to the nitrogen atom . The average mass is 147.217 Da and the monoisotopic mass is 147.104797 Da .


Chemical Reactions Analysis

P-Toluidine, N-allyl- can undergo various reactions. For instance, p-Toluidine can be oxidized by hydrogen peroxide in the presence of magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite at ambient temperature .


Physical And Chemical Properties Analysis

P-Toluidine, N-allyl- has a molecular formula of C10H13N and an average mass of 147.217 Da . More specific physical and chemical properties of p-Toluidine, N-allyl- were not found in the search results.

Safety and Hazards

P-Toluidine, N-allyl- is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause an allergic skin reaction. It is also suspected of causing cancer .

Future Directions

Supported nanomaterials are becoming increasingly important in many industrial processes because of the need to improve both the efficiency and environmental acceptability of industrial processes . The oxidation of p-toluidine by hydrogen peroxide in the presence of magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite at ambient temperature shows promise for future research and applications .

properties

CAS RN

15258-46-5

Product Name

p-Toluidine, N-allyl-

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

4-methyl-N-prop-2-enylaniline

InChI

InChI=1S/C10H13N/c1-3-8-11-10-6-4-9(2)5-7-10/h3-7,11H,1,8H2,2H3

InChI Key

XXLHUDMGBJKFMJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NCC=C

Canonical SMILES

CC1=CC=C(C=C1)NCC=C

Origin of Product

United States

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